molecular formula C10H11BrO3 B3057178 Ethyl 5-bromo-2-methoxybenzoate CAS No. 773134-60-4

Ethyl 5-bromo-2-methoxybenzoate

Cat. No.: B3057178
CAS No.: 773134-60-4
M. Wt: 259.1 g/mol
InChI Key: SSWZRFVKMFHRKE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methoxybenzoate (C₁₀H₁₁BrO₃, molecular weight 259.10 g/mol) is a substituted benzoate ester featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring, with an ethyl ester moiety at the carboxylate position. It is part of a broader class of halogenated aromatic esters, often utilized as intermediates in pharmaceutical synthesis and organic chemistry research .

Properties

IUPAC Name

ethyl 5-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWZRFVKMFHRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630894
Record name Ethyl 5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-60-4
Record name Ethyl 5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzoic acid followed by esterification. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methoxybenzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 5-Bromo-2-Methoxybenzoate vs. Mthis compound
  • Structural Difference : Replacement of the ethyl ester (C₂H₅O) with a methyl ester (CH₃O).
  • Impact :
    • Molecular Weight : Ethyl variant (259.10 g/mol) is heavier than the methyl analog (245.06 g/mol) due to the additional CH₂ group.
    • Reactivity : Methyl esters are generally more reactive in hydrolysis due to shorter alkyl chains, whereas ethyl esters offer enhanced lipophilicity, influencing solubility in organic solvents .
    • Synthetic Routes : Methyl analogs are synthesized via methylation using MeI/K₂CO₃ (e.g., as in ), while ethyl esters may require ethylating agents like ethyl bromide .
This compound vs. Ethyl 5-Bromo-2-Chlorobenzoate
  • Structural Difference : Methoxy (-OCH₃) vs. chloro (-Cl) at the 2-position.
  • Impact :
    • Electron Effects : Methoxy is electron-donating (activating), whereas chloro is electron-withdrawing (deactivating), altering electrophilic substitution patterns.
    • Biological Activity : Chloro-substituted analogs may exhibit different bioactivity profiles, as seen in bromopride derivatives where substituents influence antiemetic properties .
This compound vs. Ethyl 2-Methoxybenzoate
  • Structural Difference : Presence vs. absence of bromine at the 5-position.
  • Impact :
    • Molecular Weight : Bromine increases molecular weight by ~79.9 g/mol (Ethyl 2-methoxybenzoate: 180.20 g/mol vs. 259.10 g/mol for the brominated variant) .
    • Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura).

Substituent Position Variations

This compound vs. Methyl 2-Bromo-5-Methoxybenzoate
  • Structural Difference : Bromine and methoxy groups switch positions (5-Br/2-OCH₃ vs. 2-Br/5-OCH₃).
  • Impact :
    • Stereoelectronic Effects : Altered resonance and inductive effects modify reactivity. For example, bromine at the 2-position (ortho to ester) may sterically hinder reactions.
    • Synthesis : Bromination regioselectivity depends on directing groups; methoxy at 2-position directs electrophilic bromination to the 5-position .

Functional Group Additions

This compound vs. Methyl 4-Acetamido-5-Bromo-2-Methoxybenzoate
  • Structural Difference : Addition of an acetamido (-NHCOCH₃) group at the 4-position.
  • Impact :
    • Molecular Weight : Acetamido increases molecular weight (302.12 g/mol vs. 259.10 g/mol) and introduces hydrogen-bonding capacity .
    • Applications : Acetamido derivatives are common in drug intermediates (e.g., bromopride impurities), highlighting the role of auxiliary functional groups in pharmacology .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₀H₁₁BrO₃ 259.10 5-Br, 2-OCH₃, COOEt
Mthis compound C₉H₉BrO₃ 245.06 5-Br, 2-OCH₃, COOMe
Ethyl 5-bromo-2-chlorobenzoate C₉H₈BrClO₂ 263.52 5-Br, 2-Cl, COOEt
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃, COOEt
Methyl 4-acetamido-5-bromo-2-methoxybenzoate C₁₁H₁₂BrNO₄ 302.12 4-NHCOCH₃, 5-Br, 2-OCH₃, COOMe

Biological Activity

Ethyl 5-bromo-2-methoxybenzoate is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a methoxy group. These characteristics contribute to its diverse biological activities, making it a candidate for further research in pharmacology and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO3C_{10}H_{11}BrO_3, with a molecular weight of approximately 277.09 g/mol. The presence of the bromine atom at the fifth position and the methoxy group at the second position of the benzoate ring significantly influence its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thus preventing substrate interaction and catalytic activity. This is particularly relevant in biochemical assays.
  • Interaction with Biological Targets : Its unique structure allows it to interact with specific receptors or enzymes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes through oxidative stress, leading to lipid peroxidation .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific cancer-related enzymes further supports its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition, suggesting its potential as a natural preservative or therapeutic agent against bacterial infections .
  • Anticancer Research : In a preclinical study, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Comparative Analysis

The following table summarizes the biological activities and their respective mechanisms for this compound compared to similar compounds:

CompoundActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cell membranes via oxidative stress
AnticancerInduction of apoptosis and enzyme inhibition
Ethyl 5-bromo-4-fluoro-2-methoxybenzoateAntimicrobialInteraction with specific enzymes or receptors
AnticancerModulation of signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-2-methoxybenzoate
Reactant of Route 2
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Ethyl 5-bromo-2-methoxybenzoate

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